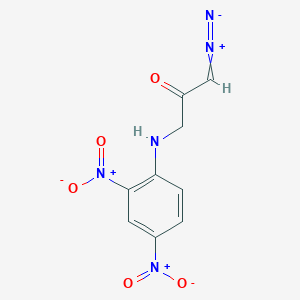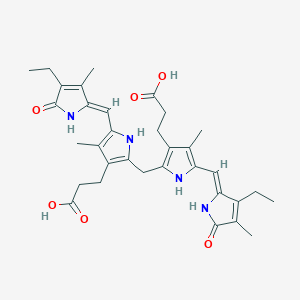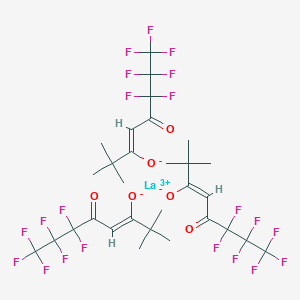
La(fod)3
Descripción general
Descripción
La(fod)3, a lanthanide shift reagent, is part of a class of compounds that have been studied for their unique properties and applications in various fields of chemistry. The compound is known for its ability to influence the proton NMR spectra of solutions by facilitating chemical exchange effects. This is particularly evident in solutions containing this compound and substrates such as 1,2-dimethoxyethane (DME), where the exchange rate of DME molecules can provide insights into the mechanisms of the exchange process .
Synthesis Analysis
The synthesis of this compound-related compounds often involves hydrothermal methods, ion-exchange techniques, or solid-state reactions. For instance, LaF3:Eu3+ hexagonal nanoplates were synthesized using a glycine-assisted hydrothermal method, which demonstrates the role of amino acids as complexing and surface-functionalizing agents . Similarly, LaF3:Ln mesoporous spheres were produced through an in situ ion-exchange method using La(OH)3:Ln mesoporous spheres as templates . These methods highlight the versatility and controllability in the synthesis of lanthanum-based compounds.
Molecular Structure Analysis
The molecular structure of LaF3 and its doped variants is characterized by different crystallographic features. LaF3 is known to be an F- conductor with a crystal structure that supports one-dimensional diffusion paths, particularly in the crystallographic c-direction . The hexagonal structure of LaF3:Yb/RE nanocrystals, synthesized via phase-conversion, further illustrates the structural diversity achievable through doping and templating methods .
Chemical Reactions Analysis
Chemical exchange effects are significant in the context of this compound, as seen in the proton NMR spectra of solutions with substrates like DME. The exchange rates of DME molecules and fod ligands are influenced by factors such as temperature and substrate concentration, which can be quantitatively analyzed to understand the reactions involved in this process . Additionally, the dissociation of La3+ from complexes like La(THED)(CF3SO3)3 in the presence of excess Cu2+ has been studied, providing insights into the stability and dynamic properties of lanthanum complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of LaF3-based compounds are often tailored for specific applications. For example, the luminescence properties of LaF3:RE3+ nanoparticles are enhanced through sensitization by organic ligands, leading to longer excited state lifetimes and improved emission . The electrochemical performance of La3+ and F- co-doped Li4Ti5O12 anode materials demonstrates the potential for improving electronic conductivity and lithium-ion diffusion coefficients in battery applications . Furthermore, the tunable luminescence and thermal effects of LaF3:Ln mesoporous spheres under near-infrared irradiation highlight their applicability in dual-modal chemo-/photo-thermal therapy .
Aplicaciones Científicas De Investigación
1. Probing π-Electron Delocalization
La(fod)3, where fod stands for 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato, has been utilized as a sensitive probe for the extent and pattern of π-electron delocalization in aromatic and olefinic aldehydes and ketones. This application facilitates the assignment of 13C-NMR signals in complex, unsaturated molecules (Abraham, Bergen, Chadwick, & Sancassan, 1982).
2. Study of Vapor Pressure in Lanthanide Chelates
Research on this compound has included measuring vapor pressures via a modified Knudsen effusion method. This study provided insights into the vapor pressures of various Ln(fod)3 chelates (Ln = La, Nd, Sm, Gd, Dy, Er, Yb) and their relationship with the atomic number of the lanthanide ion (Swain & Karraker, 1971).
3. Chemical Exchange Effects in NMR Spectroscopy
This compound has been used to study chemical exchange effects in the proton NMR spectra of solutions containing lanthanide shift reagents. This research helps in understanding the mechanisms of chemical exchange processes in these systems (Boer, Sakkers, Hilbers, & Boer, 1977).
4. Analysis of Adducts with Aromatic Compounds
The proton magnetic resonance spectra of Ln(fod)3 adducts with aromatic compounds like 2,2′-bipyridyl and 1,10-phenanthroline have been studied. This research contributes to understanding the chemical shifts and interactions in these complexes (Iftikhar, 1996).
5. Investigation of Lanthanide-Induced Shifts
This compound has been instrumental in probing diamagnetic complexation contributions to shifts induced in NMR signals of aromatic ketones. This kind of research aids in the detailed understanding of molecular structures and electron distributions (Sancassan, Petrillo, & Abraham, 1995).
6. Separation of Shift Contributions in NMR
Studies involving this compound have helped in separating diamagnetic, contact, and pseudocontact shifts in multinuclear lanthanide-induced NMR studies. This provides more accurate values for shift contributions, crucial for understanding molecular interactions (Peters, Nieuwenhuizen, & Raber, 1985).
Safety and Hazards
Propiedades
IUPAC Name |
(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate;lanthanum(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H11F7O2.La/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3;/q;;;+3/p-3/b3*5-4-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMDRFHDFPOLDV-VNGPFPIXSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[La+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.[La+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30F21LaO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1024.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19106-89-9 | |
| Record name | Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O')lanthanum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.914 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



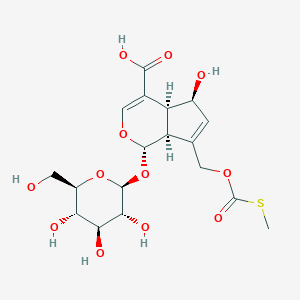
![Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate](/img/structure/B103570.png)


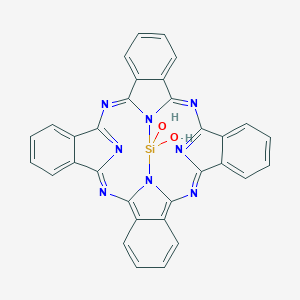
![[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B103576.png)



